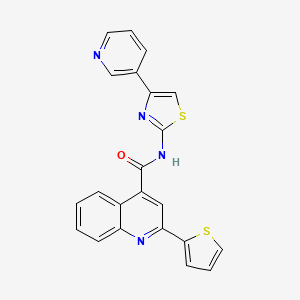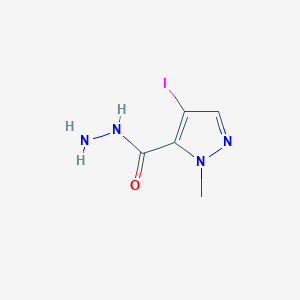![molecular formula C19H26N2O4 B2552818 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide CAS No. 921566-21-4](/img/structure/B2552818.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide is a complex organic molecule that may be related to the class of tetrahydrobenzo[b][1,4]oxazepines. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and properties of structurally related heterocyclic compounds. For instance, the first paper discusses the synthesis of tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, which are related to the tetrahydrobenzo[b][1,4]oxazepines in terms of their heterocyclic structure and potential reactivity . The second paper describes the synthesis of tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives, which share some structural features with the compound , particularly the presence of a tetrahydrooxepin moiety .
Synthesis Analysis
The synthesis of such complex molecules typically involves multi-step organic reactions, starting from simpler precursors. The first paper suggests that similar compounds can be synthesized by hydrolytic cleavage or condensation reactions involving cyanoacrylamides and alkylhydrazines . The second paper indicates that novel synthesis approaches for related compounds involve the creation of tetracyclic intermediates, which could be a strategy applicable to the synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide .
Molecular Structure Analysis
The molecular structure of the compound is likely to exhibit a high degree of stereochemistry due to the presence of multiple chiral centers. The tetrahydrobenzo[b][1,4]oxazepine core is a bicyclic structure that contains both nitrogen and oxygen heteroatoms, which can influence the compound's reactivity and interaction with biological targets. The papers provided do not offer direct analysis of this specific structure but do imply that the stereochemistry and heteroatoms play a significant role in the biological activity of related compounds .
Chemical Reactions Analysis
The reactivity of such compounds is often determined by the functional groups present. The carboxamide moiety, for example, could be involved in the formation of hydrogen bonds or amide bond formation in further synthetic steps. The tetrahydrofuran ring could participate in opening reactions or serve as a site for nucleophilic attack. The papers provided do not detail the chemical reactions of the specific compound but do suggest that sulfanyl groups can be introduced into related structures, indicating a potential avenue for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and the bicyclic system could affect its solubility, boiling point, and stability. The compound's potential as a therapeutic agent would also depend on its ability to cross biological membranes, which is not directly addressed in the provided papers but is a common consideration in the development of new drugs .
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A study by Palkar et al. (2017) explored the design, synthesis, and antibacterial activity of novel compounds, including analogs similar to the specified chemical. Their research demonstrated promising antibacterial activity against various strains, particularly Staphylococcus aureus and Bacillus subtilis, indicating potential applications in developing new antibacterial agents (Palkar et al., 2017).
Chemical Transformations and Structural Studies
Levai et al. (2002) conducted a study on the synthesis and oxidation of tetrahydrobenzofurans, which are structurally related to the specified compound. This research offers insights into the chemical transformations and structural elucidation of such compounds, potentially aiding in the development of similar chemicals (Levai et al., 2002).
Synthetic Methods and Molecular Applications
Ahn et al. (2012) described new synthetic methods for compounds including tetrahydrobenzo[b]oxepines, which are closely related to the queried chemical. This study highlights innovative approaches in synthesizing complex molecules with potential applications in various molecular fields (Ahn et al., 2012).
Nonlinear Optical Properties and Computational Studies
Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids, which resemble the structure of the queried compound. Their study focused on computational and spectroscopic analysis, revealing significant insights into the nonlinear optical (NLO) properties of these compounds, suggesting potential applications in NLO technologies (Almansour et al., 2016).
Photophysical Properties and Novel Skeletons
Petrovskii et al. (2017) researched the photophysical properties of compounds including dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate. This study contributes to understanding the unique photophysical properties of complex oxazapolyheterocycles, which are relevant to the queried chemical (Petrovskii et al., 2017).
Propriétés
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-4-9-21-14-8-7-13(20-17(22)15-6-5-10-24-15)11-16(14)25-12-19(2,3)18(21)23/h7-8,11,15H,4-6,9-10,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUGYXTZQNYTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3CCCO3)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2552743.png)
![3-[5-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2552745.png)


![1-[(2-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2552750.png)


![7-chloro-5-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2552755.png)


![3-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552758.png)